Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
Overview
Description
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C10H10O5. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. This compound is often used as an intermediate in the synthesis of various natural products and pharmaceuticals due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate typically involves the following steps:
Esterification: Gallic acid is esterified with methanol in the presence of sulfuric acid to form methyl 3,4,5-trihydroxybenzoate.
Methylation: The methyl ester is then methylated using dimethyl sulfate to produce methyl 3-methoxy-4,5-dihydroxybenzoate.
Cyclization: The methylated ester undergoes cyclization with diiodomethane under basic conditions to form methyl 5-methoxy-3,4-methylenedioxybenzoate.
Bromination: Finally, the compound is brominated to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted benzodioxole derivatives.
Scientific Research Applications
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential cytotoxic effects on cancer cell lines.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate
- Methyl 7-(methoxy-d3) benzo[d][1,3]dioxole-5-carboxylate
- 7-Methoxy-1,3-benzodioxole-5-carboxylic acid
Uniqueness
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .
Properties
IUPAC Name |
methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKIGXHWZLSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345086 | |
Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-58-3 | |
Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.